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Compound of Interest

Compound Name:
2,3',4,6-

Tetrahydroxybenzophenone

Cat. No.: B1214623 Get Quote

A comprehensive technical guide on the spectroscopic data of 2,3',4,6-
Tetrahydroxybenzophenone, tailored for researchers, scientists, and drug development

professionals.

Introduction
2,3',4,6-Tetrahydroxybenzophenone is a polyhydroxybenzophenone, a class of compounds

known for their diverse biological activities, including antioxidant properties. It serves as a

crucial intermediate in the biosynthesis of xanthones in higher plants, making its structural

elucidation and characterization of significant interest in the fields of natural product chemistry,

phytochemistry, and drug discovery.[1][2][3][4][5][6][7] This guide provides a detailed overview

of the available spectroscopic data for 2,3',4,6-Tetrahydroxybenzophenone, along with

relevant experimental protocols and a visualization of its role in the xanthone biosynthetic

pathway.

Spectroscopic Data
Comprehensive experimental spectroscopic data for 2,3',4,6-Tetrahydroxybenzophenone is

not readily available in the public domain. The following sections summarize the available mass

spectrometry data. While experimental data for other spectroscopic techniques are lacking,

general characteristics observed in similar benzophenone derivatives are discussed to provide

a predictive context.
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Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique for the

identification and quantification of 2,3',4,6-Tetrahydroxybenzophenone. The compound has a

molecular formula of C₁₃H₁₀O₅ and a molecular weight of 246.21 g/mol .[8]

Table 1: LC-MS Data for 2,3',4,6-Tetrahydroxybenzophenone ([M+H]⁺ Adduct)[8]

Parameter Value

Precursor Ion (m/z) 247.060104

Ionization Mode ESI+

Collision Energy 45 HCD

Major Fragments (m/z) Relative Intensity (%)

186.927747 100

245.135893 56.09

188.927737 31.87

168.917158 24.94

185.930775 23.98

Table 2: LC-MS Data for 2,3',4,6-Tetrahydroxybenzophenone ([M-H]⁻ Adduct)[8]
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Parameter Value

Precursor Ion (m/z) 245.045547

Ionization Mode ESI-

Major Fragments (m/z) Relative Intensity (%)

151.002556 0.22

159.044061 0.16

161.023386 0.14

107.012819 0.10

201.054841 0.10

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 2,3',4,6-Tetrahydroxybenzophenone are not available

in the cited search results. However, based on the analysis of related benzophenone

derivatives, the following spectral features can be anticipated.[9][10][11]

¹H NMR: The spectrum would exhibit signals corresponding to the aromatic protons on the

two phenyl rings. The chemical shifts would be influenced by the position and electronic

effects of the hydroxyl groups. Protons ortho and para to the hydroxyl groups would likely

appear at higher fields (lower ppm) compared to those on an unsubstituted ring, while

protons ortho to the carbonyl group would be shifted downfield. The hydroxyl protons

themselves would likely appear as broad singlets, with their chemical shifts being dependent

on the solvent and concentration.

¹³C NMR: The spectrum would show 13 distinct signals for the carbon atoms, unless there is

accidental equivalence. The carbonyl carbon would resonate at a characteristic downfield

position (typically >190 ppm). Carbons bearing hydroxyl groups would also be shifted

downfield compared to unsubstituted aromatic carbons.

Infrared (IR) Spectroscopy
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An experimental FT-IR spectrum for 2,3',4,6-Tetrahydroxybenzophenone is not available. For

a similar compound, 2,4,6-trihydroxybenzophenone, characteristic absorption peaks were

observed at 3459 cm⁻¹ (hydroxyl group), 1609 cm⁻¹ (chelated carbonyl group), 1487 cm⁻¹

(aromatic C=C), and 3141 cm⁻¹ (C-H stretch).[9] It is expected that 2,3',4,6-
Tetrahydroxybenzophenone would exhibit similar characteristic vibrational bands.

UV-Visible (UV-Vis) Spectroscopy
Experimental UV-Vis spectral data for 2,3',4,6-Tetrahydroxybenzophenone is not available.

Generally, benzophenones exhibit strong absorption bands in the UV region due to π → π* and

n → π* electronic transitions of the aromatic rings and the carbonyl group.[9] For 2,4,6-

trihydroxybenzophenone, sunscreen activity was evaluated by measuring absorbance between

290-320 nm.[9]

Experimental Protocols
The following are general protocols for the spectroscopic analysis of benzophenone

derivatives, which can be adapted for 2,3',4,6-Tetrahydroxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. The choice of

solvent is critical and can affect the chemical shifts of labile protons, such as those of the

hydroxyl groups.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 300 MHz or higher. Standard parameters include a 90° pulse, a relaxation delay

of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same instrument. A

proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower

natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be

necessary.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
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internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
KBr Pellet Method:

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet-forming die and press it under high pressure (several tons)

to form a transparent or translucent pellet.

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum,

typically in the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method:

Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond

or ZnSe).

Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent

solvent (e.g., ethanol, methanol, or acetonitrile). A stock solution can be prepared and then

diluted to obtain concentrations that give absorbance values within the linear range of the

instrument (typically 0.1-1.0).

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum.

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the

absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
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Role in Xanthone Biosynthesis
2,3',4,6-Tetrahydroxybenzophenone is a central intermediate in the biosynthesis of

xanthones in plants.[1][2][3][6] The pathway involves the cyclization of this benzophenone to

form the core xanthone scaffold.
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Caption: Biosynthetic pathway of xanthones from 2,3',4,6-Tetrahydroxybenzophenone.

The biosynthesis begins with the condensation of benzoyl-CoA and three molecules of

malonyl-CoA, catalyzed by benzophenone synthase, to form 2,3',4,6-
tetrahydroxybenzophenone.[5][12] This key intermediate then undergoes an intramolecular

oxidative C-O phenol coupling reaction, catalyzed by a cytochrome P450 enzyme known as

xanthone synthase, to form the tricyclic xanthone core.[4][12] This core structure is then further

modified by various tailoring enzymes to produce the vast array of naturally occurring

xanthones.[1][2]

Conclusion
While a complete experimental spectroscopic dataset for 2,3',4,6-
Tetrahydroxybenzophenone is not currently available in the literature, this guide provides the

existing mass spectrometry data and outlines the expected features in other spectroscopic

analyses based on related compounds. The provided experimental protocols offer a starting

point for researchers aiming to characterize this molecule. Furthermore, understanding its

pivotal role in the biosynthesis of xanthones provides a significant context for its importance in

natural product research. Further studies are warranted to fully elucidate the spectroscopic

properties of this key biosynthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1214623?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2223-7747/12/4/694
https://pmc.ncbi.nlm.nih.gov/articles/PMC9024401/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.809497/full
https://www.researchgate.net/figure/Biosynthesis-of-xanthones-in-plants_fig3_302258530
https://www.biocrick.com/2-3-4-6-Tetrahydroxybenzophenone-BCN5139.html
https://www.biocrick.com/2-3-4-6-Tetrahydroxybenzophenone-BCN5139.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9967055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9967055/
https://www.medchemexpress.com/2-3-4-6-tetrahydroxybenzophenone.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_3_4_6-Tetrahydroxybenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_3_4_6-Tetrahydroxybenzophenone
https://unram.sgp1.digitaloceanspaces.com/simlitabmas/kinerja/penelitian/jurnal/198105242008012013-1750941685-01_yuanita__revision_edited.pdf
https://www.chemicalbook.com/SpectrumEN_131-55-5_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_131-55-5_1HNMR.htm
https://www.researchgate.net/figure/Proposed-biosynthetic-pathways-of-several-xanthone-derivatives-derived-from_fig4_359818598
https://www.benchchem.com/product/b1214623#spectroscopic-data-of-2-3-4-6-tetrahydroxybenzophenone
https://www.benchchem.com/product/b1214623#spectroscopic-data-of-2-3-4-6-tetrahydroxybenzophenone
https://www.benchchem.com/product/b1214623#spectroscopic-data-of-2-3-4-6-tetrahydroxybenzophenone
https://www.benchchem.com/product/b1214623#spectroscopic-data-of-2-3-4-6-tetrahydroxybenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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